molecular formula C20H15F2N5OS B2989840 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 872856-76-3

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2989840
CAS No.: 872856-76-3
M. Wt: 411.43
InChI Key: NXODLVNFFGXPJC-UHFFFAOYSA-N
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Description

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a compound that features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in the field of cancer research. This compound is of interest due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves multiple steps The key starting materials include 4-fluorophenylhydrazine and 4-chloropyrimidineReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are primarily related to cell cycle control .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5OS/c21-14-3-1-13(2-4-14)9-23-18(28)11-29-20-17-10-26-27(19(17)24-12-25-20)16-7-5-15(22)6-8-16/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXODLVNFFGXPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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